molecular formula C17H21N5O3S B2585732 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide CAS No. 2097859-91-9

1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2585732
CAS No.: 2097859-91-9
M. Wt: 375.45
InChI Key: KEKUXWYZNOYZCK-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (CAS# 2097859-91-9) is a high-purity chemical compound supplied for non-human research purposes. With a molecular formula of C17H21N5O3S and a molecular weight of 375.4 g/mol, this piperidine-carboxamide derivative is of significant interest in medicinal chemistry and neuroscience research . Compounds with pyrazine and pyridine cores, similar to this one, are actively investigated for their potential as positive allosteric modulators (PAMs) targeting muscarinic acetylcholine receptors, particularly the M4 subtype . The M4 receptor is a high-priority target in central nervous system (CNS) research due to its implicated role in conditions such as schizophrenia, Alzheimer's disease, and other cognitive disorders . The research value of this compound lies in its potential to act as a selective modulator, enhancing the receptor's response to its natural neurotransmitter without directly activating it. This mechanism offers a promising strategy for therapeutic development aimed at providing cognitive benefits while minimizing side effects associated with non-selective activation, a challenge noted in the development of M1-selective PAM-agonists . Researchers can utilize this compound as a critical tool for in vitro binding studies, functional assays, and structure-activity relationship (SAR) investigations to advance the discovery of novel neurotherapeutics. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylsulfonyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-26(24,25)22-10-4-14(5-11-22)17(23)21-12-15-16(20-9-8-19-15)13-2-6-18-7-3-13/h2-3,6-9,14H,4-5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKUXWYZNOYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is the Phosphatidylinositol-3-kinase (PI3K). PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors.

Mode of Action

1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide: interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors.

Pharmacokinetics

The ADME properties of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide Similar compounds have been found to be orally bioavailable, suggesting that this compound may also have good oral bioavailability.

Result of Action

The molecular and cellular effects of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide ’s action include the disruption of the PI3K/Akt signaling pathway. This disruption can lead to the inhibition of cell proliferation and migration, and the induction of apoptosis, which are crucial for the treatment of cancer.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound is compared below with two analogs from recent literature and screening databases to highlight structural and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield/Availability Biological Relevance
1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (Target) C₁₈H₂₁N₅O₃S 387.46 g/mol Methanesulfonyl, pyrazine-pyridinylmethyl N/A Potential kinase/chemokine modulation
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61, ) C₂₀H₂₅N₅O₂ 391.45 g/mol Isopropoxy phenyl, piperidinyl 97.9% yield Chemokine screening candidate
N-[3-(Diethylamino)propyl]-1-{4-[(4-methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-4-carboxamide () C₂₈H₃₈N₆O₂ 490.65 g/mol Diethylaminopropyl, 4-methylbenzyl, pyrido-pyrazinone 10 mg available Screening library entry

Key Findings:

Structural Divergence: The target compound uniquely combines a pyrazine-pyridine arm with a sulfonylated piperidine, distinguishing it from the phenyl-linked pyrazine in Compound 61 and the extended diethylamino-propyl chain in ’s analog . The methanesulfonyl group in the target may confer greater polarity (logP ~1.2 predicted) compared to the lipophilic isopropoxy group in Compound 61 (logP ~2.5) .

Synthetic Accessibility :

  • Compound 61’s high yield (97.9%) suggests efficient deprotection strategies for piperidine analogs , which could be adapted for the target compound’s synthesis.

Biological Implications: The pyridinyl-pyrazinyl motif in the target is structurally analogous to kinase inhibitors (e.g., JAK2/3 inhibitors), whereas the pyrido-pyrazinone in ’s compound may favor redox-related interactions .

Q & A

Basic Synthesis and Purification

Q: What are the key steps in synthesizing 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide? A: The synthesis typically involves:

Intermediate Formation : Preparation of pyridinyl and pyrazinyl intermediates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to assemble the heteroaromatic core .

Piperidine Functionalization : Methanesulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

Carboxamide Coupling : Reaction of the piperidine-4-carboxylic acid derivative with the pyrazinyl-methylamine intermediate via amide bond formation, often employing coupling agents like EDC/HOBt .

Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization to achieve ≥98% purity (HPLC) .

Advanced Synthesis: Orthogonal Protection Strategies

Q: How can orthogonal protection strategies enhance the synthesis of analogs? A: To avoid side reactions during functionalization:

  • Use tert-butoxycarbonyl (Boc) for amine protection, which is stable under basic conditions and removable via TFA .
  • Employ benzyl groups for hydroxyl or sulfonamide protection, cleaved by hydrogenolysis .
  • Example: In piperidine derivatives, Boc protection allows selective sulfonylation at the 1-position while preserving the carboxamide group at the 4-position .

Structural Characterization

Q: Which analytical techniques are critical for confirming structure and purity? A:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm pyridine/pyrazine protons; δ 3.5–4.0 ppm indicates methanesulfonyl and piperidine CH₂ groups .
    • ¹³C NMR : Signals at ~165 ppm (carboxamide C=O) and ~45 ppm (methanesulfonyl CH₃) .
  • XRPD : Validates crystallinity; absence of amorphous peaks indicates high purity .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S values (e.g., C: 54.2%, H: 5.1%, N: 18.4%) .

Biological Target Hypotheses

Q: What are plausible biological targets for this compound? A: Based on structural analogs:

  • Kinase Inhibition : Pyridopyrazine derivatives (e.g., p38 MAP kinase inhibitors in ) suggest potential kinase-targeted activity.
  • Akt Inhibition : Carboxamide-piperidine motifs (e.g., AZD5363 in ) indicate possible ATP-competitive binding in kinase domains.
  • In Silico Docking : Use tools like AutoDock to predict binding to Akt or MAP kinase ATP pockets, guided by pyridine-pyrazine π-π stacking and sulfonamide H-bonding .

Safety and Handling

Q: What safety precautions are required for handling this compound? A:

  • Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation; H312/H332) .
  • Protective Measures :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Avoid dust generation; handle in inert atmospheres (N₂/Ar) for air-sensitive steps .
  • Spill Response : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported NMR spectra or yields? A: Common issues and solutions:

  • Solvent Effects : Chemical shifts vary with DMSO-d₆ vs. CDCl₃; cross-check with literature (e.g., vs. 20).
  • Impurity Peaks : Trace solvents (e.g., EtOAc at δ 1.2 ppm) or unreacted intermediates suggest incomplete purification .
  • Yield Variability : Optimize stoichiometry (e.g., 1.2 eq. methanesulfonyl chloride) and reaction time (e.g., 12–16 hr for sulfonylation) .

Structure-Activity Relationship (SAR) Studies

Q: How to design analogs to probe biological activity? A: Key modifications:

  • Pyrazine Substitution : Replace pyridin-4-yl with pyridin-3-yl to alter steric/electronic profiles .
  • Sulfonamide vs. Carboxamide : Compare 1-methanesulfonyl with 1-acetyl or 1-tosyl groups to assess H-bond donor/acceptor roles .
  • Piperidine Rigidity : Introduce sp³-hybridized substituents (e.g., 4-methylpiperidine) to evaluate conformational effects on binding .

Reaction Optimization via DoE

Q: How to apply Design of Experiments (DoE) to optimize synthesis? A: Example for Suzuki coupling:

  • Factors : Catalyst loading (0.5–5 mol%), temperature (60–100°C), base (K₂CO₃ vs. Cs₂CO₃).
  • Response Variables : Yield, purity.
  • Statistical Model : Use a central composite design to identify optimal conditions (e.g., 2 mol% Pd(PPh₃)₄, 80°C, Cs₂CO₃ in THF/H₂O) .

Stability Under Storage

Q: What storage conditions ensure long-term stability? A:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure (amber glass vials) due to aryl-heteroaryl chromophores .
  • Humidity Control : Use desiccants (silica gel) to avoid carboxamide degradation .

Computational Modeling for Mechanism Elucidation

Q: How to model reaction mechanisms for sulfonylation or amide coupling? A:

  • DFT Calculations : Use Gaussian or ORCA to map energy profiles (e.g., transition states in sulfonylation via SN2 mechanisms) .
  • Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to compare activation energies .

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